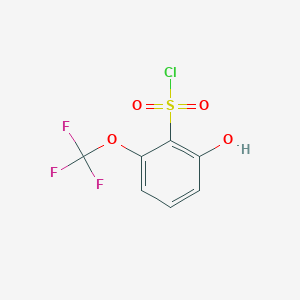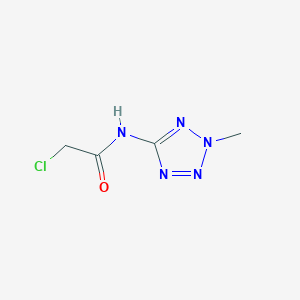
2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C7H4ClF3O4S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “this compound” is 276.62 g/mol . The InChI code for this compound is 1S/C7H4ClF3O4S/c8-15(12,13)6-4-2-1-3-5(6)14-7(9,10)11/h1-4H .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular weight is 276.62 g/mol and the InChI code is 1S/C7H4ClF3O4S/c8-15(12,13)6-4-2-1-3-5(6)14-7(9,10)11/h1-4H .Applications De Recherche Scientifique
Novel Sulfonated Nanofiltration Membranes for Dye Treatment
The compound's derivatives have been used in the creation of novel sulfonated thin-film composite nanofiltration (TFC) membranes. These membranes exhibit improved water flux and dye rejection capabilities due to enhanced surface hydrophilicity, facilitated by the introduction of sulfonated aromatic diamine monomers. This advancement represents a significant contribution to the treatment of dye solutions in wastewater, highlighting the compound's role in improving environmental sustainability through water purification technologies (Liu et al., 2012).
Ketone Synthesis from Carboxylic Acids and Aromatic Hydrocarbons
Another application involves the synthesis of ketones from carboxylic acids and aromatic hydrocarbons using derivatives of 2-Hydroxy-6-(trifluoromethoxy)benzene-1-sulfonyl chloride. This process has shown high yields of benzophenones, demonstrating the compound's utility in organic synthesis, particularly in the creation of aromatic ketones. This methodology offers a valuable tool for chemical synthesis, enabling the development of diverse organic compounds with potential applications in pharmaceuticals and materials science (Keumi et al., 1988).
Development of Sulfonated Polyfluoroalkoxysulfonyl Phthalocyanines
The compound has also been instrumental in the synthesis of sulfonated polyfluoroalkoxysulfonyl phthalonitriles and their corresponding zinc and cobalt phthalocyanines. These materials are noteworthy for their enhanced electronic properties, making them suitable for use in dye-sensitized solar cells, organic photovoltaics, and electronic devices. The modification of phthalocyanines with polyfluoroalkoxysulfonyl groups leads to improved stability and electronic performance, underscoring the compound's significance in the advancement of materials for energy conversion and storage (Kondratenko et al., 1999).
Synthesis of Trifluoromethylated Sultones
The chemical has facilitated the development of a photo-redox-catalyzed procedure for the one-step formation of sultones from α,ω-alkenols. This innovative method highlights the compound's utility in synthesizing fluorinated sultones, which are attractive for their potential applications as electrolyte additives in lithium-ion batteries and as motifs in drug synthesis, reflecting the compound's versatility in facilitating the synthesis of functionally diverse chemical entities (Rawner et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-hydroxy-6-(trifluoromethoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O4S/c8-16(13,14)6-4(12)2-1-3-5(6)15-7(9,10)11/h1-3,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHLDCXTZXWITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)S(=O)(=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749972.png)


![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-4-methoxybenzamide](/img/structure/B2749976.png)
![5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2749978.png)

![2-(7-keto-3-phenyl-triazolo[4,5-d]pyrimidin-6-yl)-N-phenethyl-acetamide](/img/structure/B2749982.png)
![N-(4-ethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2749984.png)
![N-(2,3-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2749985.png)

![6-Methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2749987.png)
![2-(4-ethoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2749989.png)
![6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propionate](/img/structure/B2749990.png)
